Cloruro de N,N-dihexadecil-N-metilhexadecan-1-amonio

Descripción general

Descripción

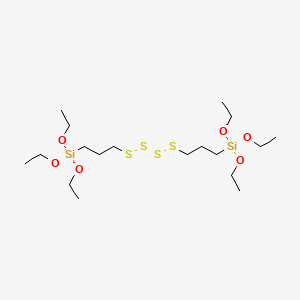

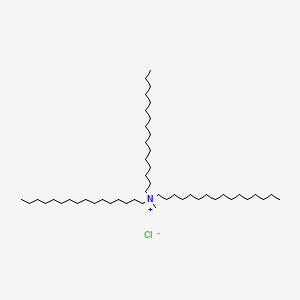

1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is a useful research compound. Its molecular formula is C49H102ClN and its molecular weight is 740.8 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Modificación Hidrófoba

La investigación ha demostrado que este compuesto puede utilizarse para la modificación hidrófoba de películas de nanocelulosa y compuestas de celulosa . Esto aumenta la resistencia y la sostenibilidad de estas películas, haciéndolas más adecuadas para diversas aplicaciones.

Plantilla Orgánica para la Síntesis de Zeolitas

El cloruro de tricetilmetilamonio se puede utilizar como plantilla orgánica para sintetizar zeolitas . Las zeolitas son minerales microporosos que se utilizan como catalizadores en una amplia gama de reacciones químicas.

Análisis de Propiedades Termodinámicas

Este compuesto se ha utilizado en el análisis de datos de propiedades termodinámicas para compuestos puros . Estos datos son cruciales en diversos campos de investigación e industria, incluyendo la ingeniería química y la ciencia de materiales.

Mecanismo De Acción

Target of Action

N,N-Dihexadecyl-N-methylhexadecan-1-aminium chloride, also known as Tricetylmethylammonium chloride, is a type of cationic surfactant . The primary targets of this compound are the lipid bilayers of cells. It interacts with these targets due to its amphiphilic nature, which allows it to associate with both polar and nonpolar molecules .

Mode of Action

This compound interacts with its targets by reducing the surface tension of liquids, which allows it to form micelle structures in aqueous solutions . These micelles can encapsulate nonpolar substances within their hydrophobic cores, enabling the solubilization of otherwise insoluble substances in water .

Biochemical Pathways

This could potentially affect various cellular processes, including nutrient uptake, waste excretion, and signal transduction .

Pharmacokinetics

Given its structure and physicochemical properties, it is likely to have low gastrointestinal absorption and low bbb permeability . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its concentration and the specific environment in which it is used. At certain concentrations, it may have antimicrobial properties, disrupting the integrity of microbial cell membranes and leading to cell death .

Action Environment

Environmental factors such as pH, temperature, and ionic strength can influence the action, efficacy, and stability of this compound. For instance, changes in pH or temperature can affect the compound’s solubility and micelle formation . Additionally, the presence of other substances, particularly those with surfactant properties, can also influence the compound’s behavior .

Propiedades

IUPAC Name |

trihexadecyl(methyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H102N.ClH/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-47-50(4,48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-2)49-46-43-40-37-34-31-28-25-22-19-16-13-10-7-3;/h5-49H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGMGMRSURYROS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H102ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7029374 | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52467-63-7, 71060-72-5 | |

| Record name | Tricetylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52467-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricetylmonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052467637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quaternary ammonium compounds, tri-C14-18-alkylmethyl, chlorides | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071060725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexadecanaminium, N,N-dihexadecyl-N-methyl-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7029374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICETYLMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2PM9I4UHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[9-chloro-8-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl] hydrogen sulfate](/img/structure/B1329932.png)

![Disodium 3,3'-[cyclohexylidenebis[(2-methoxy-4,1-phenylene)azo]]bis(4,6-dihydroxynaphthalene-2-sulphonate)](/img/structure/B1329935.png)